4-Bromo-3-chloro-6-ethylquinoline
Description
Properties
CAS No. |
1209811-92-6 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.554 |
IUPAC Name |
4-bromo-3-chloro-6-ethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-2-7-3-4-10-8(5-7)11(12)9(13)6-14-10/h3-6H,2H2,1H3 |
InChI Key |
AETVLJALBWJZJQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)Cl)Br |
Synonyms |
4-Bromo-3-chloro-6-ethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Ethyl at position 6 in the target compound may introduce steric hindrance compared to ethyl at position 2 (as in ), affecting reaction kinetics.
- Electronic Effects : Bromo and chloro substituents are meta-directing, while nitro groups (as in ) strongly deactivate the ring, making the target compound moderately reactive.
2.4 Physical Properties
- Solubility: Ethyl-substituted quinolines are typically soluble in organic solvents (e.g., DCM, DMSO) but poorly in water.
- Stability : Ethyl groups improve stability compared to nitro analogs, which may degrade under acidic/basic conditions .
Preparation Methods
Directed Chlorination at Position 3
Chlorination at position 3 is achieved using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst. In, 3-benzyl-6-bromo-2-chloroquinoline is synthesized via a Vilsmeier-Haack reaction, where DMF and POCl₃ generate an electrophilic chlorinating agent. Applying this to 6-bromo-4-ethylquinoline (synthesized via methods in) could introduce chlorine at position 3.
Example Protocol:
Bromination and Ethylation Sequence
An alternative pathway involves brominating 3-chloro-6-ethylquinoline. Electrophilic bromination using bromine (Br₂) in acetic acid at 40°C selectively substitutes position 4 due to the directing effects of the quinoline nitrogen and existing substituents.
Functional Group Interconversion
Reductive Deamination for Ethyl Group Introduction
The ethyl group at position 6 can be introduced via deamination of a 6-amino intermediate. In, deamination of 4-bromo-3-chloro-6-aminoquinoline using sodium nitrite (NaNO₂) and hypophosphorous acid (H₃PO₂) in aqueous HCl yields the corresponding ethyl derivative.
Critical Parameters:
-
Temperature : 0–5°C to avoid diazonium salt decomposition.
-
Solvent : Mixed aqueous-organic phase (e.g., water/ethanol).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Regioselectivity : Competing directing effects of the quinoline nitrogen and substituents require precise control. Using bulky directing groups or low-temperature conditions improves selectivity.
-
Yield Limitations : Multi-step syntheses accumulate yield losses. One-pot methodologies, as explored in for cyclization and chlorination, could enhance efficiency.
-
Scalability : Diphenyl ether, while effective for cyclization, poses handling challenges due to its high boiling point (258°C). Alternatives like o-dichlorobenzene (used in ) offer similar performance with easier recovery.
Q & A
Basic Question: What are the recommended synthetic routes for preparing 4-Bromo-3-chloro-6-ethylquinoline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step halogenation and functionalization of a quinoline core. A common approach starts with 6-ethylquinoline, where bromination at the 4-position is achieved using bromine (Br₂) in acetic acid under controlled temperature (40–60°C). Subsequent chlorination at the 3-position may employ sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to minimize side reactions . Yield optimization requires careful stoichiometric control of halogenating agents and inert atmosphere conditions to prevent oxidation of the ethyl substituent. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Advanced Question: How can regioselectivity challenges during halogenation be addressed in the synthesis of 4-Bromo-3-chloro-6-ethylquinoline?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. The ethyl group at the 6-position directs electrophilic bromination to the 4-position due to its electron-donating inductive effect. Chlorination at the 3-position is achieved using Lewis acid catalysts (e.g., FeCl₃), which polarize the quinoline ring to favor electrophilic attack at the meta position relative to the ethyl group . Computational modeling (DFT calculations) of charge distribution can predict reactive sites, while low-temperature kinetic control minimizes undesired dihalogenation .
Basic Question: What analytical techniques are essential for characterizing 4-Bromo-3-chloro-6-ethylquinoline?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The ethyl group’s triplet (δ 1.3–1.5 ppm) and quartet (δ 2.6–2.8 ppm) are diagnostic. Aromatic protons show coupling patterns consistent with quinoline’s ring currents .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) at m/z 284.96 (C₁₁H₁₀BrClN⁺) validate the molecular formula.
- X-ray Crystallography : SHELXL refinement resolves bond angles and torsional strain, particularly around the ethyl substituent .
Advanced Question: How does the substituent pattern of 4-Bromo-3-chloro-6-ethylquinoline influence its reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom at the 4-position is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to the 3-chloro group. Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids selectively replace bromine, leaving the chloro group intact. The ethyl group’s steric bulk at the 6-position may reduce coupling efficiency; using bulky ligands (e.g., SPhos) improves turnover . Kinetic studies (HPLC monitoring) are recommended to optimize reaction time and temperature .
Basic Question: What strategies are effective for resolving contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability. Standardize testing protocols:
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Validate purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) to exclude impurities as confounding factors .
- Replicate studies across independent labs and perform meta-analyses of published IC₅₀ values to identify outliers .
Advanced Question: How can computational tools predict the binding affinity of 4-Bromo-3-chloro-6-ethylquinoline to biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like topoisomerase II. The chloro and bromo substituents’ electronegativity enhances hydrogen bonding with active-site residues (e.g., Asp543 in E. coli gyrase). DFT calculations (B3LYP/6-31G*) optimize the ligand’s geometry for docking accuracy . Validate predictions with SPR (surface plasmon resonance) binding assays .
Basic Question: What purification methods are optimal for isolating 4-Bromo-3-chloro-6-ethylquinoline from reaction mixtures?
Methodological Answer:
- Flash Chromatography : Use silica gel with a hexane/ethyl acetate (7:3) eluent. The compound’s moderate polarity ensures separation from less halogenated byproducts.
- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals. Monitor via TLC (Rf ≈ 0.5 in hexane/EtOAc 6:4) .
Advanced Question: How does the crystal packing of 4-Bromo-3-chloro-6-ethylquinoline affect its physicochemical stability?
Methodological Answer:
X-ray diffraction (SHELXL-refined) reveals intermolecular halogen bonding (Br···Cl interactions, ~3.3 Å) and π-π stacking between quinoline rings. These interactions enhance thermal stability (DSC shows decomposition >220°C). Hygroscopicity is low due to hydrophobic ethyl groups. Accelerated stability studies (40°C/75% RH) confirm shelf life >24 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
